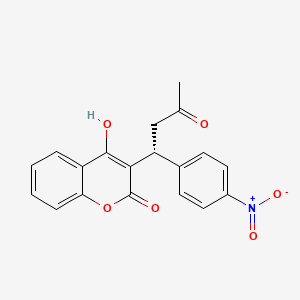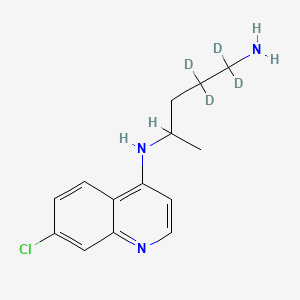
Didesethyl Chloroquine-d4
Vue d'ensemble
Description
Didesethyl Chloroquine-d4 is a deuterium-labeled version of Didesethyl Chloroquine . It is a major metabolite of the antimalarial agent Chloroquine . It is also known to be a potent myocardial depressant .
Molecular Structure Analysis
The molecular formula of Didesethyl Chloroquine-d4 is C14H14D4ClN3 . Its molecular weight is 267.79 .Applications De Recherche Scientifique
Antiviral Research and Treatment
Didesethyl Chloroquine-d4 and its analogs have been studied extensively for their antiviral properties, particularly against a range of viruses including the novel coronavirus (SARS-CoV-2), HIV, and various strains of influenza. Research indicates that these compounds can inhibit virus replication and have potential as treatment options for viral infections.
SARS-CoV-2 and COVID-19 Treatment : Studies have highlighted the potential of chloroquine and its derivatives in inhibiting the replication of SARS-CoV-2 in vitro, suggesting a role in the treatment of COVID-19. The compounds' ability to alter intracellular pH and interfere with viral entry and replication has been a point of focus, with some clinical trials and observational studies indicating efficacy in reducing viral load and improving patient outcomes (Touret & de Lamballerie, 2020), (Keyaerts et al., 2004).
Influenza Treatment : Chloroquine and its analogs have been explored for their effects on different strains of influenza. The compounds have shown potential in inhibiting the replication of various influenza strains, potentially offering a pathway for the development of broad-spectrum antiviral drugs (di Trani et al., 2007).
HIV Treatment and Research : The compounds have also been investigated for their effects on HIV replication and immune activation. Chloroquine has shown potential in reducing immune activation and improving CD4 T-cell recovery in HIV-infected patients receiving antiretroviral therapy, pointing towards its potential use in managing HIV-associated immune dysfunction (Routy et al., 2015), (Savarino et al., 2001).
Cancer Research and Therapeutics
Chloroquine and its derivatives have been recognized for their potential in cancer treatment, particularly as adjuvants to enhance the efficacy of conventional cancer therapies.
Enhancing Cancer Therapies : Research indicates that chloroquine and its analogs can sensitize cancer cells to chemotherapy and radiation therapy. By affecting cellular pathways such as autophagy and lysosomal function, these compounds may improve the effectiveness of existing cancer treatments (Solomon & Lee, 2009), (Pascolo, 2016).
Breast Cancer Research : Studies on breast cancer cell lines have shown that chloroquine can sensitize cells to various treatments, indicating its potential as part of combination therapy approaches. The mechanisms underlying this sensitization are still being explored, with autophagy inhibition being a key area of focus (Maycotte et al., 2012).
Other Applications
Chloroquine and its derivatives have been studied for their effects on a range of other conditions, highlighting their potential as multi-faceted therapeutic agents.
Immunomodulatory Effects : These compounds have demonstrated various immunomodulatory and anti-inflammatory effects, which could be beneficial in managing diseases characterized by excessive immune activation and inflammation (Alim Al-Bari, 2015), (Varışlı et al., 2019).
Patent Review and Drug Repositioning : The diverse biochemical properties and therapeutic potential of chloroquine and its derivatives have led to a surge in patent filings and research into drug repositioning, aiming to leverage these compounds for new therapeutic uses (Njaria et al., 2015).
Propriétés
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1,1,2,2-tetradeuteriopentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18)/i2D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEDIFVVTRKXHP-BRVWLQDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675835 | |
| Record name | N~4~-(7-Chloroquinolin-4-yl)(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Didesethyl Chloroquine-d4 | |
CAS RN |
1215797-41-3 | |
| Record name | N~4~-(7-Chloroquinolin-4-yl)(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



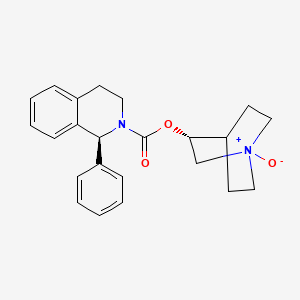
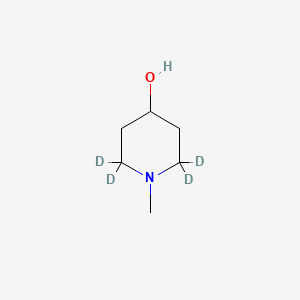


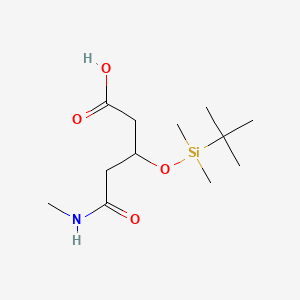
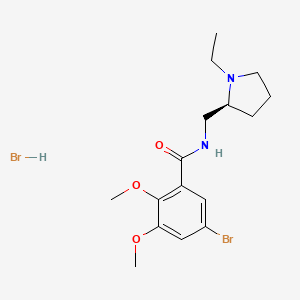
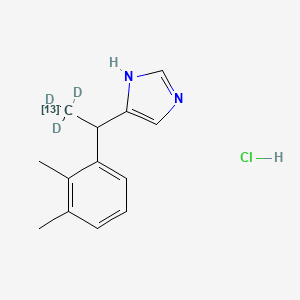
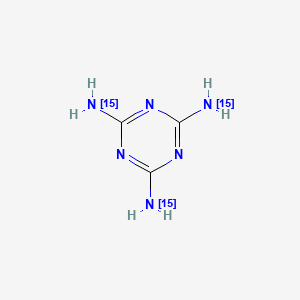
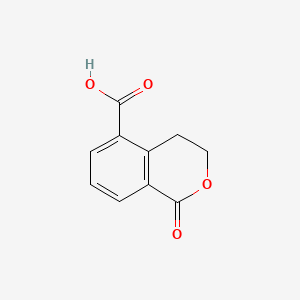
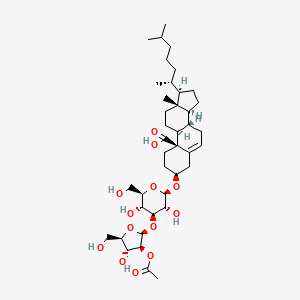
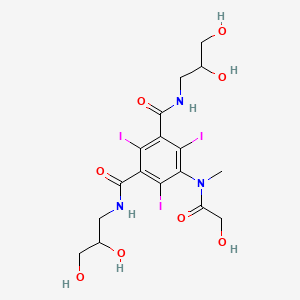
![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)
